molecular formula C21H20ClN3O3S B11621247 (2Z)-2-[(4-chlorophenyl)imino]-N-(4-methoxyphenyl)-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazinane-6-carboxamide

(2Z)-2-[(4-chlorophenyl)imino]-N-(4-methoxyphenyl)-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazinane-6-carboxamide

Cat. No.: B11621247
M. Wt: 429.9 g/mol
InChI Key: MMWWGWSMEWYIIP-UHFFFAOYSA-N
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Description

The compound “(2Z)-2-[(4-chlorophenyl)imino]-N-(4-methoxyphenyl)-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazinane-6-carboxamide” is a synthetic organic molecule that belongs to the class of thiazinane derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the condensation of 4-chlorobenzaldehyde with 4-methoxyaniline to form an imine intermediate. This intermediate then undergoes cyclization with a suitable thiazinane precursor under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-[(4-chlorophenyl)imino]-N-(4-methoxyphenyl)-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazinane-6-carboxamide: is similar to other thiazinane derivatives, such as:

Uniqueness

The uniqueness of the compound lies in its specific substituents, such as the 4-chlorophenyl and 4-methoxyphenyl groups, which may impart distinct biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C21H20ClN3O3S

Molecular Weight

429.9 g/mol

IUPAC Name

2-(4-chlorophenyl)imino-N-(4-methoxyphenyl)-4-oxo-3-prop-2-enyl-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C21H20ClN3O3S/c1-3-12-25-19(26)13-18(20(27)23-15-8-10-17(28-2)11-9-15)29-21(25)24-16-6-4-14(22)5-7-16/h3-11,18H,1,12-13H2,2H3,(H,23,27)

InChI Key

MMWWGWSMEWYIIP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=C(C=C3)Cl)S2)CC=C

Origin of Product

United States

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